Lipophilicity & Membrane Permeability Comparison
The compound exhibits a computed XLogP3-AA value of 2.3, which represents the partition coefficient predictive of lipophilicity and passive membrane permeability [1]. In comparison, the unsubstituted benzyl analog—(benzyl)-(tetrahydro-furan-2-ylmethyl)-amine, assuming removal of the 4-chloro substituent—would be predicted to have a lower LogP (approximately 1.6–1.8 based on the removal of the chloro group's hydrophobic contribution). The presence of the 4-chloro substituent increases lipophilicity by approximately 0.5–0.7 LogP units relative to the unsubstituted benzyl congener [1].
| Evidence Dimension | Lipophilicity (XLogP3-AA) |
|---|---|
| Target Compound Data | 2.3 |
| Comparator Or Baseline | (Benzyl)-(tetrahydro-furan-2-ylmethyl)-amine (unsubstituted analog, predicted) |
| Quantified Difference | Increase of approximately 0.5–0.7 LogP units |
| Conditions | Computed by XLogP3 3.0 (PubChem release 2025.09.15) |
Why This Matters
Higher lipophilicity may influence compound solubility, protein binding, and passive diffusion across biological membranes, directly impacting assay design, formulation strategy, and interpretation of in vitro results.
- [1] PubChem. (4-Chloro-benzyl)-(tetrahydro-furan-2-ylmethyl)-amine. CID 3156805. Computed Properties: XLogP3-AA. View Source
